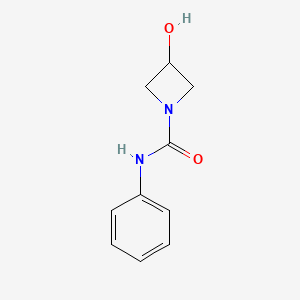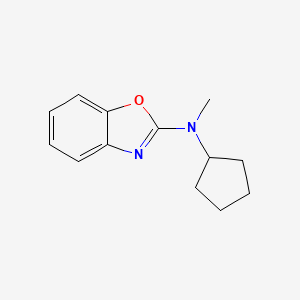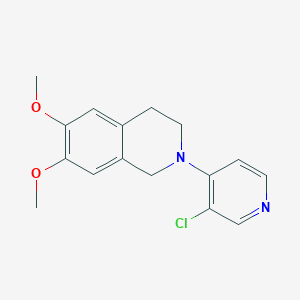![molecular formula C18H24N4O B12240324 4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12240324.png)
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of 2-methylpyrimidine with 4-(2-methoxyphenyl)piperazine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine can be compared with other pyrimidine derivatives and piperazine-based compounds. Similar compounds include:
Trazodone: An antidepressant that also contains a piperazine moiety.
Naftopidil: Used for treating benign prostatic hyperplasia, also featuring a piperazine structure.
Urapidil: An antihypertensive agent with a similar chemical framework. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C18H24N4O/c1-4-15-13-18(20-14(2)19-15)22-11-9-21(10-12-22)16-7-5-6-8-17(16)23-3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
ILCBTDSEMCGAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240278.png)
![5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240284.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12240290.png)
![6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240295.png)

![2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240301.png)
![6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12240306.png)
![2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240320.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12240332.png)
![4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12240333.png)

![2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240339.png)
![N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12240346.png)
